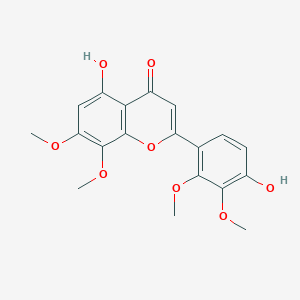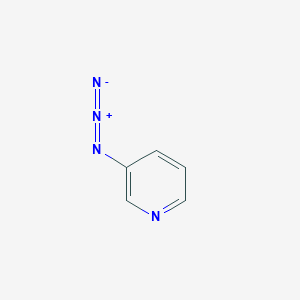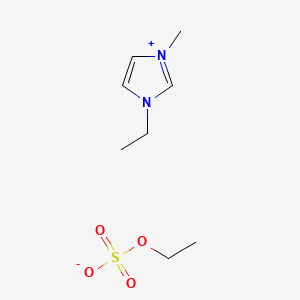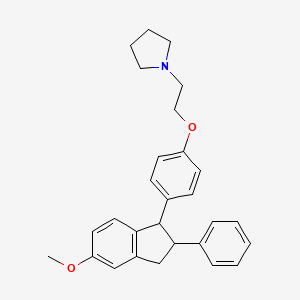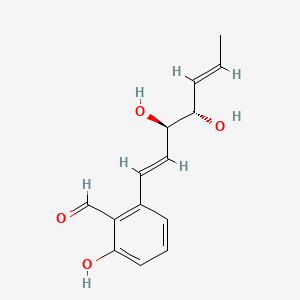
Pyriculol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyriculol is a benzaldehyde that is salicylaldehyde which is substituted at position 6 by a (3R,4S,5E)-3,4-dihydroxyhepta-1,5-dien-1-yl group. It is a phytotoxic metabolite, isolated from the rice blast fungi Magnaporthe oryzae and Magnaporthe grisea. It has a role as a fungal metabolite. It is a heptaketide, a triol, a secondary allylic alcohol, a homoallylic alcohol, a member of benzaldehydes and a member of phenols.
Scientific Research Applications
Pyrolysis Behavior in Biomass Conversion
Pyriculol plays a role in the pyrolysis of cellulose within biomass, which is crucial for converting biomass into diverse products like syn-gas, liquid fuel, and charcoal. This process is significant for addressing the fossil fuel crisis and environmental deterioration. The pyrolytic behavior of cellulose, including its physico-chemical properties and interactions under pyrolytic conditions, is essential for direct applications in fuels, chemicals, and bio-materials (Shen, Xiao, Gu, & Luo, 2011).
Role in Rice Blast Fungus
Pyriculol, identified in the rice blast fungus Magnaporthe oryzae, is implicated in lesion formation on rice leaves, suggesting a role in virulence. The gene MoPKS19 is essential for pyriculol production in this fungus. Understanding the biosynthesis and function of pyriculol in M. oryzae can aid in comprehending plant-pathogen interactions and developing disease management strategies (Jacob, Groetsch, Foster, Schüffler, Rieger, Sandjo, Liermann, Opatz, & Thines, 2017).
properties
Product Name |
Pyriculol |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14+/m0/s1 |
InChI Key |
YUQDGJSYYKKISE-COOXUBAGSA-N |
Isomeric SMILES |
C/C=C/[C@@H]([C@@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Canonical SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
synonyms |
pyriculol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



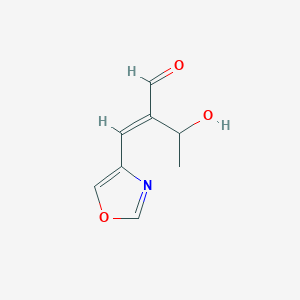
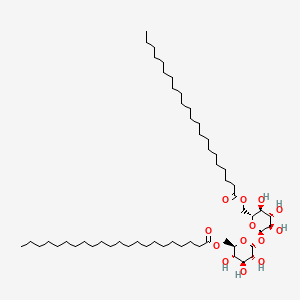

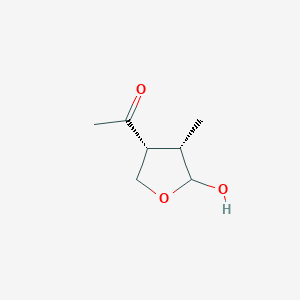

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)

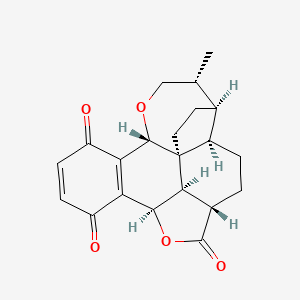
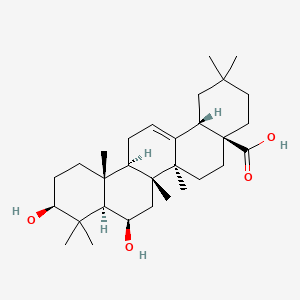
![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
